molecular formula C14H16ClN3O B7460773 N-(5-chloro-2-methylphenyl)-2-(3,5-dimethylpyrazol-1-yl)acetamide

N-(5-chloro-2-methylphenyl)-2-(3,5-dimethylpyrazol-1-yl)acetamide

Cat. No. B7460773
M. Wt: 277.75 g/mol
InChI Key: LPVZKGUCWINRDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-chloro-2-methylphenyl)-2-(3,5-dimethylpyrazol-1-yl)acetamide, also known as CDDO-Im, is a synthetic triterpenoid compound that has been widely studied for its potential therapeutic applications due to its anti-inflammatory and anti-cancer properties.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methylphenyl)-2-(3,5-dimethylpyrazol-1-yl)acetamide is complex and involves multiple pathways. N-(5-chloro-2-methylphenyl)-2-(3,5-dimethylpyrazol-1-yl)acetamide has been shown to activate the Nrf2-Keap1 pathway, which is involved in the regulation of cellular antioxidant defense mechanisms. In addition, N-(5-chloro-2-methylphenyl)-2-(3,5-dimethylpyrazol-1-yl)acetamide has been shown to inhibit the NF-κB pathway, which is involved in the regulation of inflammation and immune responses. By modulating these pathways, N-(5-chloro-2-methylphenyl)-2-(3,5-dimethylpyrazol-1-yl)acetamide can exert anti-inflammatory and anti-cancer effects.
Biochemical and Physiological Effects:
N-(5-chloro-2-methylphenyl)-2-(3,5-dimethylpyrazol-1-yl)acetamide has been shown to have various biochemical and physiological effects, including the induction of apoptosis, inhibition of cell proliferation, and modulation of cellular signaling pathways. In addition, N-(5-chloro-2-methylphenyl)-2-(3,5-dimethylpyrazol-1-yl)acetamide has been shown to have antioxidant and anti-inflammatory effects, which can protect cells from oxidative stress and inflammation-induced damage.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(5-chloro-2-methylphenyl)-2-(3,5-dimethylpyrazol-1-yl)acetamide in lab experiments is its high potency and specificity, which allows for precise modulation of cellular signaling pathways. In addition, N-(5-chloro-2-methylphenyl)-2-(3,5-dimethylpyrazol-1-yl)acetamide has been shown to have low toxicity in animal models, which makes it a promising candidate for further development. However, one of the limitations of using N-(5-chloro-2-methylphenyl)-2-(3,5-dimethylpyrazol-1-yl)acetamide in lab experiments is its high cost, which can limit its widespread use.

Future Directions

Future research on N-(5-chloro-2-methylphenyl)-2-(3,5-dimethylpyrazol-1-yl)acetamide should focus on its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In addition, further studies are needed to elucidate the precise mechanisms of action of N-(5-chloro-2-methylphenyl)-2-(3,5-dimethylpyrazol-1-yl)acetamide and to identify potential targets for drug development. Finally, more research is needed to optimize the synthesis method of N-(5-chloro-2-methylphenyl)-2-(3,5-dimethylpyrazol-1-yl)acetamide to reduce its cost and increase its accessibility for further research.

Synthesis Methods

N-(5-chloro-2-methylphenyl)-2-(3,5-dimethylpyrazol-1-yl)acetamide is synthesized through a multi-step process that involves the reaction of 2-cyano-3,12-dioxooleana-1,9(11)-dien-28-oic acid (CDDO) with imidazole. The resulting compound is then treated with chloroacetyl chloride to yield N-(5-chloro-2-methylphenyl)-2-(3,5-dimethylpyrazol-1-yl)acetamide.

Scientific Research Applications

N-(5-chloro-2-methylphenyl)-2-(3,5-dimethylpyrazol-1-yl)acetamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, N-(5-chloro-2-methylphenyl)-2-(3,5-dimethylpyrazol-1-yl)acetamide has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, lung, and colon cancer cells. In addition, N-(5-chloro-2-methylphenyl)-2-(3,5-dimethylpyrazol-1-yl)acetamide has been shown to induce apoptosis (programmed cell death) in cancer cells, which is a critical mechanism for cancer treatment.

properties

IUPAC Name

N-(5-chloro-2-methylphenyl)-2-(3,5-dimethylpyrazol-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClN3O/c1-9-4-5-12(15)7-13(9)16-14(19)8-18-11(3)6-10(2)17-18/h4-7H,8H2,1-3H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPVZKGUCWINRDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)CN2C(=CC(=N2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-chloro-2-methylphenyl)-2-(3,5-dimethylpyrazol-1-yl)acetamide

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